molecular formula C8H13NO4S B6224269 3a-(methoxymethyl)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione CAS No. 2334476-91-2

3a-(methoxymethyl)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione

Cat. No.: B6224269
CAS No.: 2334476-91-2
M. Wt: 219.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3a-(methoxymethyl)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione is a complex organic compound with a unique structure that includes a pyrrolo[1,2-b][1,2]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-(methoxymethyl)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the methoxymethyl group through a nucleophilic substitution reaction. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

3a-(methoxymethyl)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol.

Scientific Research Applications

3a-(methoxymethyl)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3a-(methoxymethyl)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: Another compound with a methoxy group, used in organic synthesis.

    Levalbuterol Related Compound D: A compound with similar structural features, used in pharmaceutical research.

Uniqueness

3a-(methoxymethyl)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione is unique due to its specific combination of a pyrrolo[1,2-b][1,2]thiazole core and a methoxymethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

2334476-91-2

Molecular Formula

C8H13NO4S

Molecular Weight

219.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.